2-Pivaloylbenzoic acid
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Overview
Description
2-Pivaloylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a pivaloyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pivaloylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzoic acid with pivaloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared from pivaloyl chloride and magnesium in anhydrous ether. This reagent is then reacted with benzoic acid to yield this compound.
Industrial Production Methods
On an industrial scale, this compound can be produced through the oxidation of pinacolone with chromic acid. This method is advantageous due to its scalability and relatively low cost. Additionally, the hydrolysis of tert-butyl cyanide can also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Pivaloylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the pivaloyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are employed for nitration, while halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Pivaloylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Pivaloylbenzoic acid involves its interaction with various molecular targets. The pivaloyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzene ring allows for aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
Pivalic acid: Similar in structure but lacks the aromatic benzene ring.
Benzoic acid: Contains the benzene ring but lacks the pivaloyl group.
2-Methylbenzoic acid: Similar aromatic structure with a different substituent.
Uniqueness
2-Pivaloylbenzoic acid is unique due to the presence of both the pivaloyl group and the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
33148-54-8 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyl)benzoic acid |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)10(13)8-6-4-5-7-9(8)11(14)15/h4-7H,1-3H3,(H,14,15) |
InChI Key |
MAUPYODWFFWAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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